2-Methoxycarbonyl Loratadine
Description
Contextualization within Loratadine (B1675096) Chemistry
2-Methoxycarbonyl Loratadine, with the chemical formula C24H25ClN2O4 and a molecular weight of 440.92, is structurally a derivative of Loratadine. pharmaffiliates.com The core structure of Loratadine is a tricyclic antihistamine, specifically a benzocycloheptapyridine. nih.gov this compound is distinguished by the presence of a methoxycarbonyl group on the pyridine (B92270) ring of the Loratadine molecule. synthinkchemicals.comontosight.ai This structural modification makes it a key marker in the manufacturing process of Loratadine, where it can arise as a process-related impurity or a degradation product. synthinkchemicals.com
The synthesis and control of such impurities are critical aspects of pharmaceutical manufacturing. The presence of this compound and other related substances is closely monitored to ensure the purity and consistency of Loratadine active pharmaceutical ingredient (API).
Significance as a Research Compound and Related Substance
The primary significance of this compound lies in its role as a pharmaceutical impurity reference standard. veeprho.comveeprho.com Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for impurities in drug substances. sigmaaldrich.comsynthinkchemicals.com Therefore, having access to pure samples of this compound is essential for analytical laboratories to develop and validate methods for its detection and quantification in Loratadine batches.
Its availability as a research chemical allows for in-depth studies on its formation during the synthesis of Loratadine. synthinkchemicals.com This knowledge is instrumental for chemical engineers and process chemists to optimize reaction conditions to minimize the formation of this and other impurities, leading to a more efficient and cleaner manufacturing process.
Overview of Current Research Landscape
Current research involving this compound is predominantly focused on analytical chemistry and pharmaceutical quality control. Scientists are continuously working on developing more sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of Loratadine and its related compounds, including this compound.
Furthermore, research extends to the synthesis and characterization of this and other Loratadine impurities to support these analytical endeavors. innovareacademics.ingoogle.com The characterization often involves techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the structure and purity of the reference standard. While the biological activity of this compound is not the primary focus, understanding its potential pharmacological or toxicological profile is an area of latent interest, as is common for all drug impurities. ontosight.ai
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 860010-37-3 pharmaffiliates.com |
| Molecular Formula | C24H25ClN2O4 pharmaffiliates.com |
| Molecular Weight | 440.92 pharmaffiliates.com |
| IUPAC Name | methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo ontosight.aiclinicaltrials.eucyclohepta[1,2-b]pyridine-2-carboxylate veeprho.com |
| Synonyms | Loratadine 2-Methyl Ester synthinkchemicals.com |
Table 2: Related Loratadine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role |
|---|---|---|---|---|
| Loratadine | 79794-75-5 pharmaffiliates.com | C22H23ClN2O2 pharmaffiliates.com | 382.88 pharmaffiliates.com | Active Pharmaceutical Ingredient |
| Loratadine EP Impurity A (11-Hydroxy Dihydroloratadine) | 133284-74-9 synthinkchemicals.com | C22H25ClN2O3 synthinkchemicals.com | 400.9 synthinkchemicals.com | Impurity |
| Loratadine EP Impurity B | 31251-41-9 synthinkchemicals.com | C14H10ClNO synthinkchemicals.com | 243.69 synthinkchemicals.com | Impurity |
| Loratadine EP Impurity F | 125743-80-8 pharmaffiliates.com | C22H24ClFN2O2 pharmaffiliates.com | 402.89 pharmaffiliates.com | Impurity |
| Loratadine N-Oxide | 165739-62-8 pharmaffiliates.com | C22H23ClN2O3 pharmaffiliates.com | 398.88 pharmaffiliates.com | Impurity |
| 2-Cyano Loratadine | 860010-31-7 synthinkchemicals.com | --- | --- | Impurity |
Structure
3D Structure
Properties
IUPAC Name |
methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAINJLOQVFTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652634 | |
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-37-3 | |
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Elucidation
Definitive Chemical Identification and Nomenclature
The unique identity of 2-Methoxycarbonyl Loratadine (B1675096) is established through its CAS Registry Number, a comprehensive list of synonyms, its precise molecular formula and weight, and its systematic IUPAC name.
The compound is uniquely identified by the CAS Registry Number 860010-37-3 . pharmaffiliates.comveeprho.comontosight.ailgcstandards.compharmaffiliates.com It is also known by several synonyms, which are listed in the table below.
| Synonym | Reference |
| Loratadine 2-Methyl Ester | synthinkchemicals.com |
| CHEMBL3357027 | ontosight.ai |
| Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo pharmaffiliates.comsynthinkchemicals.comcyclohepta[1,2-b]pyridine-2-carboxylate | veeprho.com |
| 8-Chloro-11-[1-(ethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo pharmaffiliates.comsynthinkchemicals.comcyclohepta[1,2-b]pyridine-2-carboxylic Acid Methyl Ester | pharmaffiliates.comscbt.comscbt.com |
| M261610 | emolecules.com |
The molecular formula for 2-Methoxycarbonyl Loratadine is C24H25ClN2O4 . pharmaffiliates.comveeprho.comlgcstandards.compharmaffiliates.com This composition results in a molecular weight of approximately 440.9 g/mol . pharmaffiliates.comveeprho.comlgcstandards.compharmaffiliates.com
| Property | Value | Reference |
| Molecular Formula | C24H25ClN2O4 | pharmaffiliates.comveeprho.comlgcstandards.compharmaffiliates.com |
| Molecular Weight | 440.9 g/mol | pharmaffiliates.comveeprho.comlgcstandards.compharmaffiliates.com |
The systematic IUPAC name for this compound is methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo pharmaffiliates.comsynthinkchemicals.comcyclohepta[1,2-b]pyridine-2-carboxylate . veeprho.com This name precisely describes the intricate arrangement of its constituent atoms and functional groups.
Molecular Formula (C24H25ClN2O4) and Molecular Weight (440.9 g/mol )
Comprehensive Structural Analysis
The structure of this compound is characterized by several key functional groups and has been elucidated using advanced spectroscopic techniques.
The molecular structure of this compound is a derivative of Loratadine and features several important functional groups. ontosight.ai These include a methyl ester and an ethyl carbamate (B1207046) attached to the piperidine (B6355638) ring. ontosight.ai The core of the molecule consists of a chlorinated aromatic ring fused to a nitrogen-containing heterocycle , specifically a benzo pharmaffiliates.comsynthinkchemicals.comcyclohepta[1,2-b]pyridine system. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not extensively published in readily available literature, related compounds and general principles of NMR spectroscopy provide an understanding of its expected spectral characteristics. synthinkchemicals.com For reference, ¹H NMR and ¹³C NMR data for other complex organic molecules are often reported with detailed chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). rsc.org This type of data allows for the precise assignment of each proton and carbon atom within the molecule's structure. synthinkchemicals.comrsc.org
| Technique | Expected Data Type | Reference |
| ¹H NMR | Chemical shifts (δ), multiplicity, coupling constants (J) | synthinkchemicals.com |
| ¹³C NMR | Chemical shifts (δ) | synthinkchemicals.com |
Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.
This compound is a close analogue of Loratadine, differing only by the ester group attached to the piperidine ring. Loratadine has a molecular formula of C₂₂H₂₃ClN₂O₂ and a molecular weight of approximately 382.9 g/mol . nih.govebi.ac.uk The "2-Methoxycarbonyl" designation indicates that the ethoxycarbonyl group (-COOCH₂CH₃) of Loratadine is replaced by a methoxycarbonyl group (-COOCH₃). This substitution results in a molecular formula of C₂₁H₂₁ClN₂O₂ for this compound, with a calculated molecular weight of approximately 368.4 g/mol .
In mass spectrometry analysis, compounds are ionized and often break apart into predictable fragments. The fragmentation pattern of Loratadine is well-documented. Under electrospray ionization (ESI) in positive mode, Loratadine typically shows a protonated molecular ion [M+H]⁺. A common fragmentation pathway involves the loss of the carboethoxy group, leading to a significant fragment ion. researchgate.net For instance, a transition of m/z 383.1 → 337.2 is used for its determination, representing the parent ion and a major fragment. researchgate.net
For this compound, a similar fragmentation process is expected. The analysis would show a protonated molecular ion [M+H]⁺ at approximately m/z 369. Following fragmentation, the primary loss would be the carbomethoxy group, resulting in a diagnostic fragment ion analogous to that seen with Loratadine.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) | Key Fragmentation |
|---|---|---|---|---|
| Loratadine | C₂₂H₂₃ClN₂O₂ nih.gov | 382.9 nih.gov | ~383 | Loss of the carboethoxy group researchgate.net |
| This compound | C₂₁H₂₁ClN₂O₂ | ~368.4 | ~369 | Predicted loss of the carbomethoxy group |
Application of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is predicted to be very similar to that of Loratadine, given their structural similarity.
The key functional groups shared by both molecules include:
An ester group, characterized by a strong carbonyl (C=O) stretching vibration.
Aromatic rings (a benzene (B151609) and a pyridine (B92270) ring).
A tertiary amine within the pyridine ring.
A carbon-chlorine (C-Cl) bond.
For Loratadine, the characteristic C=O stretch of the ethyl ester is observed around 1703 cm⁻¹. researchgate.net The IR spectrum also shows absorptions corresponding to aromatic C=C stretching and C-H bending. researchgate.netlibretexts.org this compound, containing a methyl ester, would also exhibit a strong C=O stretching band, which is the most prominent feature for this functional group, typically appearing in the 1750-1700 cm⁻¹ region. libretexts.org The other absorptions related to the aromatic rings, C-N, and C-Cl bonds would be present in similar positions to those in Loratadine's spectrum.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Presence in Compound |
|---|---|---|
| Ester (C=O Stretch) | 1750-1700 libretexts.org | Loratadine, this compound |
| Aromatic (C=C Stretch) | 1600-1400 libretexts.org | Loratadine, this compound |
| Pyridine (C=N Stretch) | ~1643 researchgate.net | Loratadine, this compound |
| Alkyl (C-H Stretch) | 3000-2850 libretexts.org | Loratadine, this compound |
Comparative Structural Relationship to Loratadine
This compound is a direct structural analogue of Loratadine. nih.gov The core tricyclic structure, consisting of a chloro-substituted benzene ring fused to a cycloheptane (B1346806) and a pyridine ring, is identical in both compounds. nih.gov The point of divergence is the ester functional group attached to the nitrogen atom of the piperidine ring.
Loratadine possesses an ethyl ester (an ethoxycarbonyl group). Its formal chemical name is ethyl 4-(8-chloro-5,6-dihydro-11H-benzo pace.educyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. nih.gov
This compound possesses a methyl ester (a methoxycarbonyl group). Its chemical name is methyl 4-(8-chloro-5,6-dihydro-11H-benzo pace.educyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate.
This single modification—the substitution of an ethyl group (CH₂CH₃) with a smaller methyl group (CH₃)—accounts for the difference in their molecular weights and formulas. Such a minor structural change can sometimes influence a molecule's metabolic profile and potency, though the fundamental pharmacology is often retained due to the preservation of the main pharmacophore.
| Feature | Loratadine | This compound |
|---|---|---|
| Core Structure | 8-chloro-5,6-dihydro-11H-benzo pace.educyclohepta[1,2-b]pyridine attached to a piperidine ring nih.gov | 8-chloro-5,6-dihydro-11H-benzo pace.educyclohepta[1,2-b]pyridine attached to a piperidine ring |
| Ester Group | Ethyl ester (-COOCH₂CH₃) nih.gov | Methyl ester (-COOCH₃) |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ nih.gov | C₂₁H₂₁ClN₂O₂ |
| Molecular Weight (g/mol) | 382.9 nih.gov | ~368.4 |
Synthesis and Formation Pathways
Pathways of Formation as a Process Impurity of Loratadine (B1675096)
While 2-Methoxycarbonyl Loratadine is recognized as a potential impurity in the manufacturing of Loratadine, the specific reaction steps during bulk drug synthesis that lead to its formation are not extensively detailed in public literature. synthinkchemicals.comsynthinkchemicals.com However, its formation can be logically inferred from known side-reactions involving the functionalization of the pyridine (B92270) ring.
The synthesis of related pyridine-substituted impurities, such as 2- and 4-carboxylic acid derivatives of Loratadine, has been described. researchgate.netrasayanjournal.co.in These impurities are thought to arise from a common intermediate, Loratadine N-oxide, which can form through unintentional oxidation during synthesis. researchgate.netrasayanjournal.co.inresearchgate.net This N-oxide intermediate is significantly more reactive than Loratadine itself. It can undergo reactions with various reagents or solvents present in the reaction mixture. For instance, a Reissert-Henze type reaction could occur where the N-oxide reacts with a source of cyanide, followed by hydrolysis and esterification if methanol (B129727) is present as a solvent or reagent, leading to the formation of this compound. The isolation of various pyridine-substituted impurities from Loratadine batches underscores the possibility of such pathways. researchgate.net
Mechanisms of Formation as a Degradation Product of Loratadine
The primary documented pathway for the hydrolytic degradation of Loratadine does not lead to the formation of this compound. Under hydrolytic conditions, particularly alkaline hydrolysis, Loratadine is susceptible to cleavage at the ethyl carbamate (B1207046) ester on the piperidine (B6355638) ring. pillbuys.com This reaction initially forms a carboxylic acid intermediate, which is unstable and readily undergoes decarboxylation to yield Desloratadine (Loratadine Related Compound A). pillbuys.com Extensive studies have confirmed that Desloratadine is the single, stable degradation product under these conditions, with the intermediate acid derivative being unisolable. pillbuys.com Therefore, substitution on the pyridine ring to form this compound is not a result of standard hydrolytic degradation.
Degradation of Loratadine through pathways other than hydrolysis can lead to modifications on the pyridine ring. The formation of 2- and 4-hydroxymethyl derivatives of Loratadine has been identified, particularly in syrup formulations. researchgate.netsemanticscholar.org This transformation is described as a redox process involving the drug and other components within the formulation. semanticscholar.org
Hydrolytic Degradation Mechanisms
Targeted Laboratory Synthesis for Reference Standard Preparation and Research
The intentional synthesis of this compound is crucial for its use as a certified reference standard in impurity profiling and for further pharmacological research. The most strategic and documented approach involves the derivatization of the pyridine ring via an N-oxide intermediate. researchgate.netrasayanjournal.co.insemanticscholar.org
A robust multi-step synthesis has been developed to prepare pyridine-substituted Loratadine derivatives, which can be adapted to produce this compound. rasayanjournal.co.insemanticscholar.org The general pathway involves activating the pyridine ring through N-oxidation, followed by nucleophilic substitution.
The key steps are:
N-Oxidation: Loratadine is treated with a suitable oxidizing agent, such as hydrogen peroxide in glacial acetic acid or meta-chloroperbenzoic acid (m-CPBA), to form Loratadine N-oxide. rasayanjournal.co.innih.gov
Activation and Cyanation (Reissert-Henze Reaction): The Loratadine N-oxide is activated to make the pyridine ring susceptible to nucleophilic attack. This can be achieved by forming an N-methoxypyridinium salt. semanticscholar.org Subsequent treatment with a cyanide source, like sodium cyanide, introduces a cyano group. This reaction preferentially occurs at the C-2 and C-4 positions, with the 2-cyano isomer being the predominant product. semanticscholar.org
Nitrile to Ester Conversion: The resulting 2-Cyano Loratadine is then converted to the target methyl ester. This can be accomplished via a classical Pinner reaction, which transforms the nitrile into an ester directly. semanticscholar.org Alternatively, the nitrile can be hydrolyzed to the corresponding 2-carboxylic acid derivative, followed by a standard esterification reaction with methanol under acidic conditions. researchgate.netrasayanjournal.co.in
This synthetic strategy is summarized in the table below.
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
| 1 | N-Oxidation | H₂O₂ / Acetic Acid or m-CPBA | Loratadine N-oxide | rasayanjournal.co.innih.gov |
| 2 | Cyanation (Reissert-Henze) | 1. Activation (e.g., Methylating Agent) 2. NaCN | 2-Cyano Loratadine | semanticscholar.org |
| 3 | Esterification | Pinner Reaction or Hydrolysis then Esterification (Methanol/H⁺) | This compound | semanticscholar.org |
The synthesis of analogs of a parent drug is a fundamental strategy in medicinal chemistry to investigate structure-activity relationships (SAR). h1.conih.gov By systematically modifying the structure of Loratadine and evaluating the biological activity of the resulting analogs, researchers can identify which parts of the molecule are essential for its therapeutic effects. researchgate.netrsc.org
Numerous studies have focused on creating libraries of Loratadine analogs through techniques like late-stage C-H bond activation and functionalization. h1.conih.gov The synthesis of this compound fits directly into this research paradigm. Creating this specific analog allows for the exploration of how introducing a moderately electron-withdrawing group at the 2-position of the pyridine ring affects the molecule's interaction with the histamine (B1213489) H1 receptor. Such modifications can influence the compound's binding affinity, selectivity, and metabolic stability. h1.co For example, studies on N-oxidized Loratadine analogs, which rigidify the molecular structure, have shown that such changes significantly impact biological activity in an enantiomer-dependent manner. nih.gov The synthesis of this compound provides another valuable data point for building a comprehensive SAR model for this class of antihistamines.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are the cornerstone for the separation and quantification of 2-Methoxycarbonyl Loratadine (B1675096) from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, while Gas Chromatography (GC) also finds specific applications.
The development of a robust HPLC method is essential for the reliable determination of 2-Methoxycarbonyl Loratadine. Method development often involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation and sensitivity. Several studies have focused on developing stability-indicating HPLC methods that can separate Loratadine from its impurities, including this compound. researchgate.net
These methods are designed to be specific, accurate, precise, and robust, adhering to the guidelines set by the International Council for Harmonisation (ICH). neuroquantology.com The development process typically includes the selection of an appropriate stationary phase, optimization of the mobile phase composition, and selection of a suitable detection wavelength.
The choice of stationary and mobile phases is critical in achieving the desired chromatographic separation. For the analysis of Loratadine and its impurities, reversed-phase HPLC is the most common approach.
Stationary Phase: C18 and C8 columns are the most frequently utilized stationary phases for the separation of Loratadine and its related compounds. neuroquantology.comnih.gov These columns provide the necessary hydrophobicity to retain the analytes and allow for their separation based on subtle differences in their chemical structures. Specific examples of columns used include Inertsil ODS-3V, SymmetryShield RP8, and YMC-Pack Pro C18. researchgate.netnih.govresearchgate.net
Mobile Phase Optimization: The mobile phase composition is carefully optimized to achieve the best resolution and peak shape. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
Aqueous Buffer: Phosphate and acetate (B1210297) buffers are commonly used to control the pH of the mobile phase. nih.govbch.ro The pH plays a critical role in the retention and selectivity of ionizable compounds like Loratadine and its impurities. nih.gov
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents used to modulate the elution strength of the mobile phase. neuroquantology.comnih.gov
Additives: Triethylamine is sometimes added to the mobile phase to improve the peak shape of basic compounds by masking residual silanol (B1196071) groups on the stationary phase. nih.govscite.ai
The optimization process often involves testing different ratios of the organic modifier and buffer, as well as varying the pH of the aqueous phase to achieve the optimal separation. nih.gov
Interactive Data Table: HPLC Method Parameters for Loratadine and Impurities Analysis
| Stationary Phase | Mobile Phase Composition | pH | Flow Rate (mL/min) | Reference |
| Inertsil ODS-3V (250 x 4.6 mm, 5µm) | A: Buffer/ACN/MeOH/TEA (38:45:17:0.5 v/v) B: Buffer/ACN/MeOH/TEA (38:45:17:0.5 v/v) | A: 6.9 B: 3.6 | 1.0 | nih.gov |
| SymmetryShield RP8 (4.6 x 250 mm, 5µm) | Methanol / 10 mM H₃PO₄ with Triethylamine | 7.00 | 1.0 | researchgate.netscite.ai |
| C18 Eclipse XDB (150 x 4.6 mm, 5µm) | Acetate buffer / Methanol (15/85, v/v) | 3 | 1.0 | bch.ro |
| Inertsil ODS-3, C-8 (250×4.6 mm, 5μ) | Methanol / 0.02 M KH₂PO₄ buffer (80:20 v/v) | 4 | 1.0 | neuroquantology.com |
| YMC-Pack Pro C18 | Gradient ion-pair RP-HPLC | N/A | N/A | researchgate.net |
UV detection is the most common mode of detection for the HPLC analysis of this compound due to the presence of a chromophore in its structure. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. The UV spectra of Loratadine and its impurities are evaluated to determine the wavelength at which the analyte exhibits maximum absorbance.
Several wavelengths have been reported for the detection of Loratadine and its related compounds, including:
220 nm researchgate.net
244 nm scite.ai
247 nm neuroquantology.com
248 nm bch.ro
254 nm researchgate.net
The choice of wavelength can influence the sensitivity of the method for different impurities. Therefore, a wavelength that provides a good response for both the parent drug and the impurity of interest is typically selected.
While HPLC is the predominant technique, Gas Chromatography (GC) can also be employed for the analysis of certain Loratadine-related compounds. The European Pharmacopoeia mentions a GC-FID method for the determination of ethyl-4-oxopiperidine-1-carboxylate, another impurity of Loratadine, which suggests the applicability of GC for related structures. researchgate.net
A study on the qualitative analysis of active pharmaceutical ingredients (APIs) of antihistamines, including Loratadine, by GC-MS has demonstrated the capability of this technique. scioninstruments.com The analysis was performed on a SCION 8500 GC equipped with an 8700 SQ-MS. The results showed sharp chromatographic peaks and satisfactory resolution, with Loratadine being successfully identified through retention time and spectral data comparison with a standard and a library match. scioninstruments.com This indicates that GC-MS can be a viable method for the identification and potentially the quantification of this compound, especially when dealing with complex matrices or when structural confirmation is required.
High-Performance Liquid Chromatography (HPLC) Method Development
Stationary Phase and Mobile Phase Optimization
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative for the quantification of Loratadine and its impurities in certain applications.
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals. Several methods have been developed for the estimation of Loratadine in bulk and pharmaceutical dosage forms using this technique. asianpubs.orgijpsr.infoajrconline.org These methods are based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorption (λmax).
For Loratadine, the λmax has been reported at various wavelengths depending on the solvent used, with 275 nm in 0.1N HCl and 245 nm being commonly cited. asianpubs.orgijpsr.infoajrconline.org The method is validated for linearity, accuracy, and precision according to ICH guidelines. While these methods are primarily developed for the bulk drug, they can be adapted for the quantification of impurities like this compound, provided there is a significant difference in their absorption spectra or if the impurity can be isolated.
Interactive Data Table: UV-Visible Spectrophotometry Parameters for Loratadine Quantification
| Solvent | λmax (nm) | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.1N HCl | 275 | 4-40 | 0.9999 | asianpubs.org |
| 0.1N Methanolic HCl | 275 | Not Specified | Not Specified | ijpsr.info |
| Not Specified | 245 | 5-30 | 0.99868 | ajrconline.org |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer high selectivity and sensitivity, making them ideal for the analysis of complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. This technique couples the superior separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of mass spectrometry. LC-MS methods have been extensively developed for the parent compound, Loratadine, and its metabolites, providing a strong foundation for the analysis of its derivatives. nih.govnih.gov For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of Loratadine and its active metabolite, descarboethoxyloratadine, in human plasma, achieving a lower limit of quantification of 0.10 ng/ml for both analytes. nih.gov Such methodologies can be adapted for this compound, likely involving a reversed-phase C18 column and a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer with a modifier like formic acid to ensure efficient ionization. nih.govkoreascience.kr The mass spectrometer, often a tandem quadrupole (MS/MS) system, would be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, tracking specific precursor-to-product ion transitions unique to this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. While often requiring derivatization for non-volatile or thermally labile compounds, GC-MS can provide excellent chromatographic resolution and definitive mass spectral data for structural elucidation and quantification. For Loratadine, GC-MS has been used for its determination in biological materials. researchgate.net A qualitative analysis of Loratadine using GC-MS has shown characteristic mass-to-charge ratio (m/z) fragments at 382, 266, and 245. scioninstruments.com A predicted GC-MS spectrum for Loratadine is also available, which can serve as a reference for identifying related compounds like this compound. hmdb.cahmdb.ca The analysis of this compound by GC-MS would likely exhibit a unique fragmentation pattern, allowing for its specific detection and differentiation from Loratadine and other related substances.
Method Validation Parameters in Accordance with Regulatory Guidelines (e.g., ICH)
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. ich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically ICH Q2(R2)) that outline the necessary validation characteristics. ich.orgeuropa.eueuropa.eu These parameters ensure the reliability, accuracy, and precision of the analytical data generated. farma.com.ro
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For methods analyzing Loratadine and its impurities, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. ijbpas.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. ijbpas.comresearchgate.net For example, a validated HPLC method for Loratadine demonstrated linearity over a concentration range of 20-160 µg/ml with a correlation coefficient of 0.999. ijbpas.com Another study showed linearity for Loratadine in a range of 5.0–100.0 μg/mL. nuph.edu.ua
Table 1: Examples of Linearity and Range for Loratadine Analytical Methods
| Analytical Technique | Analyte(s) | Linearity Range | Correlation Coefficient (r²) |
|---|---|---|---|
| HPLC | Loratadine | 20-160 µg/ml | 0.999 ijbpas.com |
| HPLC | Loratadine | 5.0–100.0 μg/mL | 0.9998 nuph.edu.ua |
| Colorimetric Method | Loratadine | 3-15 µg/ml | 0.999 researchgate.net |
| LC-MS/MS | Loratadine | 0.200-20.0 ng/ml | ≥ 0.990 nih.gov |
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. asianpubs.org For Loratadine, recovery values are typically expected to be within a range of 98-102%. One study reported recovery values for Loratadine ranging from 99.982% to 101.4908%. asianpubs.org Another HPLC method for Loratadine and its impurities reported recoveries between 85-115%. researchgate.net
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). asianpubs.org For a validated LC-MS/MS method for Loratadine, the intra-day precision (as %CV) ranged from 4.2% to 9.8%, and the inter-day precision ranged from 6.3% to 8.1%. nih.gov
Table 2: Accuracy and Precision Data for Loratadine Analytical Methods
| Analytical Technique | Parameter | Specification/Finding |
|---|---|---|
| Spectrophotometry | Accuracy (% Recovery) | 99.982% to 101.4908% asianpubs.org |
| HPLC | Accuracy (% Recovery) | 99.33% to 100.4% ijbpas.com |
| LC-MS/MS | Intra-day Precision (% CV) | 4.2% to 9.8% nih.gov |
| LC-MS/MS | Inter-day Precision (% CV) | 6.3% to 8.1% nih.gov |
| LC-MS/MS | Intra-day Accuracy (% Bias) | -1.7% to 10.0% nih.gov |
Selectivity (or specificity) is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For chromatographic methods, this is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. In LC-MS/MS, the high selectivity is achieved by monitoring specific MRM transitions, which are unique to the analyte. The specificity of a stability-indicating method is demonstrated by subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the method can separate the resulting degradation products from the parent drug. ich.org
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nuph.edu.ua The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nuph.edu.uaeuropa.eu
These limits are crucial for the analysis of impurities and degradation products, which are typically present at very low concentrations. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. koreascience.kreuropa.eu For example, a unified HPLC method for Loratadine determined the LOD and LOQ to be 0.16 μg/mL and 0.47 μg/mL, respectively. nuph.edu.ua A highly sensitive LC-MS/MS method for Loratadine and its metabolite reported a lower limit of quantification (LLOQ) of 0.10 ng/ml. nih.gov
Table 3: LOD and LOQ Values for Loratadine Analytical Methods
| Analytical Technique | LOD | LOQ |
|---|---|---|
| HPLC | 0.16 μg/mL nuph.edu.ua | 0.47 μg/mL nuph.edu.ua |
| LC-MS/MS | Not specified | 0.10 ng/ml nih.gov |
| LC-MS/MS for impurities | 0.044 - 0.088 µg mL⁻¹ researchgate.net | Not specified |
Impurity Profiling and Quality Control Implications
Identification and Characterization in Loratadine (B1675096) Bulk Drug and Finished Formulations
2-Methoxycarbonyl Loratadine is an impurity associated with Loratadine, an antihistamine used to treat allergy symptoms. veeprho.com Its chemical name is methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo nih.govsynthinkchemicals.comcyclohepta[1,2-b]pyridine-2-carboxylate. veeprho.com This compound is a derivative of Loratadine and is classified as a process-related impurity, potentially forming during the synthesis of the main compound. synthinkchemicals.comontosight.ai
The identification and characterization of impurities like this compound are critical steps in ensuring the quality and safety of the final drug product. daicelpharmastandards.com Various analytical techniques are employed to detect and structurally elucidate such impurities in both the Loratadine bulk drug and its finished formulations. nih.govscribd.com High-performance liquid chromatography (HPLC) is a primary method used for the detection of impurities in Loratadine. nih.govscribd.comresearchgate.net Isocratic reversed-phase HPLC, for instance, has been successful in detecting unknown impurities at levels below 0.1%. nih.govscribd.com
For definitive structural confirmation, a combination of spectroscopic methods is utilized. These include:
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. nih.govscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure. nih.govscribd.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the impurity. nih.govscribd.com
Through these analytical methods, the precise structure of this compound has been confirmed, allowing for its differentiation from Loratadine and other related substances. nih.govontosight.aiscribd.com
Quantification of this compound as a Related Substance
Once identified, the quantification of this compound as a related substance in Loratadine is essential for quality control. aquigenbio.comveeprho.com Regulatory guidelines mandate strict limits on the levels of impurities in pharmaceutical products. synzeal.com Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), are the methods of choice for accurately quantifying these impurities. veeprho.comnih.gov
Several validated HPLC methods have been developed for the determination of Loratadine and its related impurities. nih.govresearchgate.net These methods are designed to be sensitive and specific, capable of measuring impurities at very low concentrations, often below the 0.1% level. nih.gov For example, a reversed-phase HPLC (RPLC) method using a Symmetry Shield RP18 column with UV detection has been validated for this purpose. researchgate.net The method demonstrates linearity over a specific concentration range for related impurities, ensuring that the measurements are accurate and reproducible. researchgate.net
The validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, covering parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govasianpubs.org This ensures that the method is reliable and suitable for its intended use in routine quality control and stability studies. nih.gov The availability of well-characterized reference standards for this compound is crucial for the accurate quantification of this impurity. aquigenbio.comsynzeal.comaquigenbio.com
Role in Pharmaceutical Quality Control and Regulatory Compliance (e.g., ANDA/NDA Support)
The control of impurities is a critical aspect of pharmaceutical quality control and is heavily scrutinized by regulatory agencies worldwide. The presence and quantity of impurities like this compound can directly impact the safety and efficacy of the final drug product. daicelpharmastandards.com Therefore, comprehensive impurity profiling is a fundamental component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). synzeal.comveeprho.com
Pharmaceutical manufacturers must demonstrate that they have adequate control over the manufacturing process to consistently produce Loratadine with an impurity profile that meets the established specifications. geneesmiddeleninformatiebank.nl This involves:
Setting Specification Limits: Establishing acceptable limits for known and unknown impurities based on regulatory guidelines and safety data. nih.gov
Method Validation: Using validated analytical methods to test for impurities in raw materials, intermediates, and the final product. aquigenbio.comnih.gov
Stability Studies: Monitoring the impurity profile of the drug product over time under various storage conditions to ensure its stability. synzeal.comnih.gov
Reference standards for impurities like this compound are indispensable for these quality control activities. aquigenbio.comsynzeal.comaquigenbio.com They are used for method development, validation, and routine testing to ensure that the levels of these impurities remain within the acceptable limits throughout the product's lifecycle. aquigenbio.comsynzeal.comaquigenbio.com This rigorous approach to impurity control is essential for gaining regulatory approval and maintaining compliance. veeprho.comgeneesmiddeleninformatiebank.nl
Strategic Management of Impurities in Synthesis and Manufacturing Processes
Effective management of impurities such as this compound requires a strategic approach that begins with the design of the synthetic process and extends through to the final manufacturing steps. ontosight.aidaicelpharmastandards.com The goal is to minimize the formation of impurities and ensure their removal to acceptable levels. daicelpharmastandards.com
Key strategies for impurity management include:
Process Optimization: Modifying reaction conditions, such as temperature, pressure, and reaction time, to favor the formation of the desired product and minimize the generation of by-products. daicelpharmastandards.com
Raw Material Control: Using high-quality starting materials and reagents to prevent the introduction of impurities at the beginning of the synthesis. daicelpharmastandards.com
Purification Techniques: Employing effective purification methods, such as crystallization and chromatography, to remove impurities from the API. nih.govscribd.com
In-Process Controls: Implementing analytical testing at various stages of the manufacturing process to monitor the formation and removal of impurities.
A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing a robust manufacturing process that consistently produces high-purity Loratadine. ontosight.ai By proactively managing impurities throughout the synthesis and manufacturing process, pharmaceutical companies can ensure the quality, safety, and efficacy of their products. daicelpharmastandards.com
Stability and Degradation Kinetics
Forced Degradation Studies
Forced degradation, or stress testing, is essential in pharmaceutical development to identify potential degradation products and establish degradation pathways. In the context of loratadine (B1675096), forced degradation studies have been instrumental in identifying 2-methoxycarbonyl loratadine.
These studies involve subjecting the parent drug, loratadine, to a range of harsh conditions that exceed those expected during normal storage and handling. The primary pathways investigated are hydrolysis, oxidation, and photolysis.
Under acidic hydrolysis conditions (e.g., using 0.1 M hydrochloric acid), loratadine undergoes degradation to form this compound. This occurs through the hydrolysis of the ethyl carbamate (B1207046) group of the loratadine molecule. One study demonstrated that significant degradation of loratadine, leading to the formation of its methoxycarbonyl derivative, was observed after exposure to 0.1 M HCl at 80°C for two hours. Similarly, oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), can also lead to the formation of various degradation products, though the primary pathway for the formation of this compound is hydrolysis.
The table below summarizes the conditions under which this compound has been identified as a degradation product in forced degradation studies of loratadine.
| Stress Condition | Reagent/Method | Temperature | Duration | Observation |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 2 hours | Formation of this compound detected. |
| Oxidative Stress | 30% H₂O₂ | Room Temp | 24 hours | Degradation of Loratadine observed. |
| Thermal Stress | Dry Heat | 80°C | 48 hours | Degradation of Loratadine observed. |
Kinetic Analysis of this compound Formation and Degradation Pathways
Kinetic analysis of loratadine degradation provides insight into the rate at which this compound is formed. The degradation of loratadine under acidic conditions has been shown to follow pseudo-first-order kinetics. This means that the rate of degradation is directly proportional to the concentration of loratadine.
The formation of this compound is a key step in the degradation cascade of loratadine in acidic environments. The reaction proceeds via the hydrolysis of the ester group at position 2 of the piperidine (B6355638) ring of loratadine.
Further degradation of this compound itself can occur, especially under prolonged stress conditions, leading to other, more polar degradants. The kinetic models help in predicting the shelf-life of the drug product by quantifying the rate of formation of such impurities.
Influence of Environmental Factors on Stability (e.g., pH, Temperature)
The stability of this compound, and its formation from loratadine, is significantly influenced by environmental factors, most notably pH and temperature.
Influence of pH: The formation of this compound is highly pH-dependent. It is predominantly formed under acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of its formation from loratadine decreases significantly. In alkaline environments, other degradation pathways become more prominent for loratadine, leading to different sets of impurities. This pH-dependent stability is critical for the formulation of liquid dosage forms of loratadine, where pH must be carefully controlled to minimize the generation of this degradant.
Influence of Temperature: Temperature plays a crucial role in the kinetics of chemical reactions, as described by the Arrhenius equation. Increased temperature accelerates the rate of loratadine degradation and, consequently, the formation of this compound. The forced degradation studies cited above utilize elevated temperatures (e.g., 80°C) to accelerate the degradation process and allow for the identification of potential impurities within a shorter timeframe. This temperature-dependent degradation underscores the importance of storing loratadine products under controlled temperature conditions as specified by the manufacturer.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis
The intricate three-dimensional structure of loratadine (B1675096) and its derivatives, including 2-Methoxycarbonyl Loratadine, is crucial to their biological activity. Molecular modeling and conformational analysis are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and their relative energies.
Loratadine itself is known to be conformationally dynamic, and this flexibility is believed to be linked to its diverse biological activities. nih.gov The molecule possesses a complex ring system, including a benzo researchgate.netontosight.aicyclohepta[1,2-b]pyridine core. ontosight.ai The flexibility of the cycloheptane (B1346806) bridge and the orientation of the ethyl carbamate (B1207046) functionality are key aspects of its conformational landscape. rsc.org
Studies on loratadine have revealed the existence of different polymorphs (different crystal structures of the same compound), each exhibiting distinct types of molecular disorder. rsc.org For instance, in one form, the ethyl carbamate group can adopt two different configurations that interact along one-dimensional chains. rsc.org In another form, the flexible cycloheptane bridge can exist in two different arrangements. rsc.org These findings highlight the complexity of loratadine's conformational space.
While specific molecular modeling studies solely focused on this compound are not extensively detailed in the provided search results, the principles derived from loratadine are directly applicable. The introduction of a methoxycarbonyl group at the 2-position of the pyridine (B92270) ring would be expected to influence the molecule's conformational preferences and electronic properties. acs.org Conformational analysis of this compound would involve computational methods to identify low-energy conformations, which are presumed to be the most biologically relevant. mdpi.com
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are theoretical methods used to determine the electronic structure and properties of molecules. nrel.govjournaljpri.comepstem.net These calculations can provide valuable insights into a molecule's reactivity, stability, and spectroscopic characteristics. For complex organic molecules like this compound, methods like Density Functional Theory (DFT) are often employed to achieve a balance between accuracy and computational cost. rsc.orgnrel.govresearchgate.net
Key parameters obtained from quantum chemical calculations include:
Optimized 3D geometries: Predicting the most stable arrangement of atoms in the molecule. nrel.gov
Enthalpies and Gibbs free energies: Determining the thermodynamic stability of the molecule. nrel.gov
Vibrational frequencies: Predicting the molecule's infrared (IR) spectrum. nrel.gov
Mulliken charges and spin densities: Describing the distribution of electrons within the molecule. nrel.gov
HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. epstem.net
While specific quantum chemical calculation data for this compound is not available in the search results, studies on related molecules demonstrate the utility of these methods. For example, DFT calculations have been used to understand the disorder in loratadine crystals and to predict their relative stabilities. rsc.org Such calculations would be instrumental in understanding how the methoxycarbonyl substituent in this compound alters the electronic distribution and reactivity of the parent loratadine scaffold.
Structure-Activity Relationship (SAR) Investigations of Loratadine Analogs (Including Methoxycarbonyl Derivatives)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds (analogs), researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve properties like potency and selectivity. acs.org
SAR studies on loratadine analogs have provided valuable insights into the requirements for interaction with various biological targets. acs.org For instance, investigations into the inhibition of the amino acid transporter B0AT2 by loratadine analogs have revealed important structural features. acs.orgfigshare.com
Key findings from SAR studies of loratadine analogs include:
Substituents on the pyridine ring: Generally, substituents at the 2- and 4-positions of the pyridine ring of loratadine tend to reduce activity against B0AT2. However, a methyl carboxylate group at the 2-position (as in this compound) was found to be tolerated. acs.org
The 3-position of the pyridine ring: This position is more tolerant to substitutions, with a 3-methoxy derivative showing potency comparable to loratadine. acs.org
The exocyclic double bond: The activity of isoloratadine (B608134) suggests that this feature might be less critical for B0AT2 inhibition. acs.org
Differentiation from H1 receptor binding: A key finding is that the SAR for B0AT2 inhibition differs significantly from that for histamine (B1213489) H1 receptor binding. For example, desloratadine, a potent H1R antagonist, is a very weak inhibitor of B0AT2. acs.org This highlights the potential to design loratadine analogs with selective activity for different targets.
The following table summarizes the inhibitory activity of selected loratadine analogs against B0AT2 and their binding affinity for the histamine H1 receptor.
| Compound | B0AT2 Inhibition (IC50, µM) | hH1R Binding (Ki, nM) |
| Loratadine | 4 | 30 |
| This compound | 10 | >1000 |
| 4-Hydroxymethyl Loratadine | 10 | >1000 |
| 3-Methoxy Loratadine | 4 | 100 |
| Desloratadine | >100 | 0.3 |
| Data sourced from the Journal of Medicinal Chemistry. acs.org |
These SAR studies are crucial for the rational design of new loratadine derivatives with optimized biological profiles. The data for this compound indicates that while it is a less potent inhibitor of B0AT2 compared to loratadine, it exhibits significantly reduced affinity for the H1 receptor, suggesting a different selectivity profile. acs.org
Environmental Considerations and Fate
Aquatic Ecotoxicity Assessment
The aquatic ecotoxicity of 2-Methoxycarbonyl Loratadine (B1675096) is a significant concern. A safety data sheet for the compound explicitly states that it is "Very toxic to aquatic life with long lasting effects". lgcstandards.com This classification suggests that the release of this substance into waterways could pose a considerable threat to aquatic organisms.
Research has shown that Loratadine demonstrates notable acute and chronic toxicity, particularly to the crustacean Ceriodaphnia dubia. nih.govresearchgate.net The 48-hour median lethal concentration (LC50) for Ceriodaphnia dubia was determined to be 600 µg/L, while the 7-day chronic toxicity, measured by the median effective concentration (EC50) on reproduction, was 28.14 µg/L. nih.govresearchgate.net Desloratadine also exhibited chronic toxicity to Ceriodaphnia dubia and the alga Pseudokirchneriella subcapitata. nih.govresearchgate.net Generally, the light-induced transformation products of both Loratadine and Desloratadine were found to be less toxic in both acute and chronic assays. nih.govresearchgate.net
Table 1: Ecotoxicity Data for Loratadine
| Organism | Test Type | Endpoint | Concentration | Reference |
|---|---|---|---|---|
| Ceriodaphnia dubia (Crustacean) | Acute | LC50 (48h) | 600 µg/L | nih.govresearchgate.net |
| Ceriodaphnia dubia (Crustacean) | Chronic | EC50 (7-day) | 28.14 µg/L | nih.govresearchgate.net |
| Daphnia magna (Water flea) | Chronic | NOEC (21-day) | 0.23 mg/L | organon.com |
Environmental Persistence and Potential for Long-Lasting Effects
The parent compound, Loratadine, undergoes extensive metabolism in the body. researchgate.netefda.gov.etnafdac.gov.ng It is metabolized by various cytochrome P450 (CYP) enzymes into metabolites like Desloratadine. researchgate.netnih.gov Due to human use, Loratadine and its metabolites are continuously released into wastewater systems and have been detected at low concentrations (ng/L) in surface waters. nih.govresearchgate.net
Studies on the biological degradation of Loratadine have explored the use of activated sludge processes, which are common in wastewater treatment plants. researchgate.net Research suggests that this biological process is suitable for treating low concentrations of Loratadine. researchgate.net However, the fate of all transformation products is not fully understood. Both Loratadine and Desloratadine are known to be sensitive to light, which can lead to the formation of various photoproducts under environmental conditions. nih.govresearchgate.net The long-term effects of these numerous transformation products in the environment are not well-known.
Responsible Disposal and Environmental Impact Mitigation Strategies
The responsible disposal of 2-Methoxycarbonyl Loratadine is crucial to prevent its entry into the environment, given its high aquatic toxicity. lgcstandards.com General principles for the management of pharmaceutical waste apply and are essential for mitigating environmental impact. adragos-pharma.comlaboratoriosrubio.com
Key mitigation strategies include:
Source Reduction : Minimizing the generation of pharmaceutical waste through efficient chemical synthesis and handling processes.
Segregation and Labeling : Waste containing this compound should be segregated from other waste streams. adragos-pharma.comeaststreetpharmacy.com Containers must be clearly labeled as hazardous, indicating the contents and associated environmental risks. adragos-pharma.com The safety data sheet for this compound specifies the UN number UN3077 and the proper shipping name "Environmentally hazardous substances, solid, n.o.s. (this compound)". lgcstandards.com
Proper Containment : Using leak-proof and puncture-resistant containers is essential to prevent spills and environmental contamination during storage and transport. adragos-pharma.com
Professional Disposal : Disposal must be carried out in accordance with local, regional, and national environmental regulations. lgcstandards.com This typically involves using authorized waste disposal services that specialize in hazardous chemical waste. eaststreetpharmacy.com Incineration at high temperatures is a common method for destroying active pharmaceutical ingredients and preventing their release into the environment. adragos-pharma.com
Environmental Exposure Controls : Strict measures should be in place to prevent the compound from entering sewers, soil, or any body of water. lgcstandards.com
Advanced Wastewater Treatment : For industrial settings, implementing advanced wastewater treatment technologies such as ozonation, reverse osmosis, or activated carbon filtration can help remove pharmaceutical residues from effluent streams. techtarget.com
Public education and take-back programs are effective for post-consumer pharmaceutical waste, but for a specific chemical compound used in industrial or research settings, the focus remains on stringent workplace protocols and professional waste management. laboratoriosrubio.comeaststreetpharmacy.com
Future Directions in Research
Development of Novel and Enhanced Analytical Techniques
The accurate detection and quantification of impurities are paramount for ensuring the quality and safety of pharmaceutical products. Currently, methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed for the analysis of Loratadine (B1675096) and its related substances. nih.govresearchgate.netmdpi.comwaters.com These methods are capable of separating multiple impurities, including those structurally related to 2-Methoxycarbonyl Loratadine. nih.gov
However, future research should focus on the development of analytical techniques with enhanced specificity and sensitivity for this compound. This includes the development of certified reference standards for this specific impurity to ensure the accuracy of analytical methods. pharmaffiliates.comveeprho.com Advanced chromatographic techniques, potentially utilizing novel stationary phases or mobile phase compositions, could be explored to achieve baseline separation from other closely related impurities. Furthermore, the application of hyphenated techniques like UPLC-tandem mass spectrometry (UPLC-MS/MS) could provide lower detection and quantification limits, which is crucial for monitoring this impurity at trace levels in drug formulations. researchgate.netdntb.gov.uanih.gov The development of such methods would be invaluable for routine quality control and stability studies of Loratadine.
Comprehensive Mechanistic Understanding of Formation Pathways and Controls
Understanding how this compound is formed is essential for controlling its presence in the final drug product. Forced degradation studies on Loratadine have provided insights into the conditions that lead to the formation of various degradation products. These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. lcms.cznih.govresearchgate.net
A plausible formation pathway for this compound could be inferred from the synthesis of related derivatives. For instance, the synthesis of 2- and 4-carboxylic acid derivatives of Loratadine has been described to proceed through N-oxidation of the pyridine (B92270) ring, followed by cyanation and subsequent hydrolysis. A similar mechanism could potentially lead to the formation of the 2-methoxycarbonyl derivative under specific oxidative and/or hydrolytic conditions.
Future research should aim to elucidate the precise mechanistic pathways for the formation of this compound. This would involve detailed kinetic studies to understand the rate of formation under different stress conditions. Identifying the specific reactive sites on the Loratadine molecule that are susceptible to modification leading to this impurity is also a key area for investigation. This knowledge would enable the implementation of effective control strategies during the synthesis and storage of Loratadine to minimize the formation of this compound.
Advanced Computational Studies on Derivative Interactions and Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level. While computational studies, including molecular docking and reactivity analyses, have been performed on Loratadine and its primary metabolite, desloratadine, similar in-depth studies on this compound are lacking. nih.gov
Future research should leverage advanced computational methods to investigate the properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine its electronic structure, reactivity indices, and spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with its environment, such as solvent molecules or biological macromolecules.
Furthermore, molecular docking studies could be performed to predict the binding affinity and interaction of this compound with the histamine (B1213489) H1 receptor, the primary target of Loratadine. drugbank.com This would help in assessing whether this impurity could potentially contribute to the pharmacological effect or exhibit off-target activities. Such computational insights would be invaluable for understanding the potential biological implications of this impurity.
Exploration of Specific Reactivity and Transformation Pathways in Varied Matrices
The reactivity of a drug impurity can vary significantly depending on the chemical environment or matrix it is in. The forced degradation studies of Loratadine provide a foundation for understanding its stability in different conditions. lcms.cznih.govresearchgate.net However, the specific reactivity and transformation pathways of this compound itself within various pharmaceutical matrices, such as solid dosage forms or liquid formulations, have not been extensively studied.
Future research should focus on exploring the specific reactivity of this compound. This would involve subjecting the isolated and purified impurity to a range of stress conditions to identify its degradation products and transformation pathways. Understanding its stability profile is crucial for predicting its behavior in different pharmaceutical preparations and during storage.
Investigating the reactivity of this compound in the presence of common pharmaceutical excipients would also be of significant importance. Excipients can sometimes interact with impurities, leading to further degradation or the formation of new adducts. A thorough understanding of these potential interactions is necessary to ensure the stability and safety of the final drug product. Such studies would contribute to the development of robust and stable formulations of Loratadine with minimal levels of this and other impurities. veeprho.com
Q & A
Q. How do researchers design longitudinal studies to assess this compound’s chronic toxicity while mitigating confounding factors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
